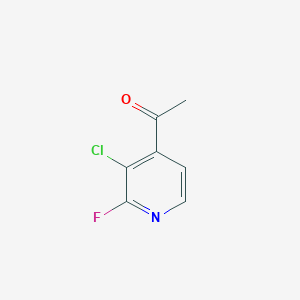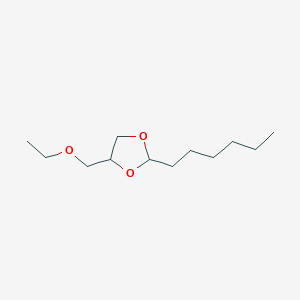
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethoxymethyl group at the 4-position and a hexyl group at the 2-position. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of hexanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Reaction Scheme:
- Hexanal + Ethylene glycol → Hemiacetal intermediate
- Hemiacetal intermediate → this compound (in the presence of an acid catalyst)
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxymethyl group.
Scientific Research Applications
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. In drug delivery systems, the compound can encapsulate active pharmaceutical ingredients, facilitating their controlled release.
Molecular Targets and Pathways
Enzymes: The compound can act as an inhibitor or activator of specific enzymes.
Cellular Pathways: It may influence cellular pathways involved in metabolism, signaling, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-2-hexyl-1,3-dioxolane
- 4-(Ethoxymethyl)-2-pentyl-1,3-dioxolane
- 4-(Ethoxymethyl)-2-heptyl-1,3-dioxolane
Uniqueness
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
6301-69-5 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-(ethoxymethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O3/c1-3-5-6-7-8-12-14-10-11(15-12)9-13-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
IOLQBDYJUGWJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(O1)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


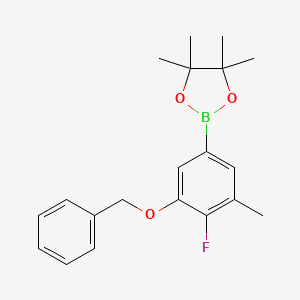
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
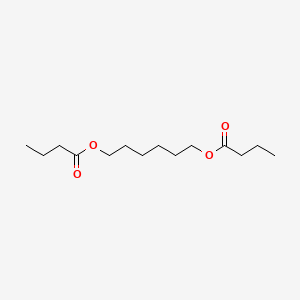
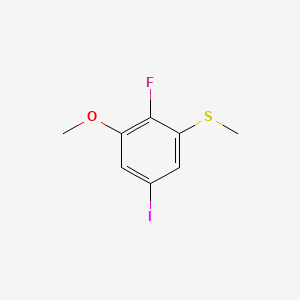

![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
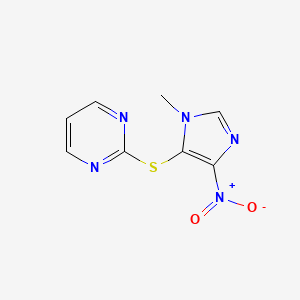
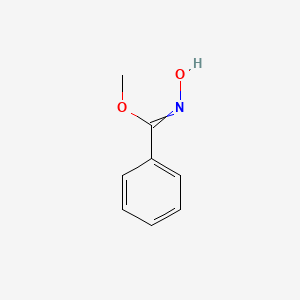
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
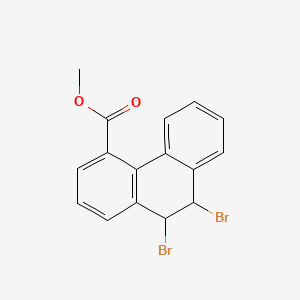
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
